6-Bromo-5-hydroxynicotinonitrile

Description

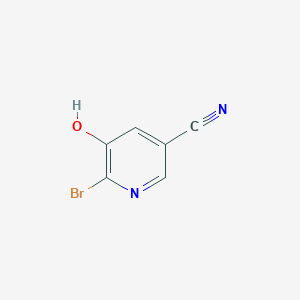

6-Bromo-5-hydroxynicotinonitrile is an organic compound with the molecular formula C6H3BrN2O It is a derivative of nicotinonitrile, featuring a bromine atom at the 6th position and a hydroxyl group at the 5th position on the pyridine ring

Properties

Molecular Formula |

C6H3BrN2O |

|---|---|

Molecular Weight |

199.00 g/mol |

IUPAC Name |

6-bromo-5-hydroxypyridine-3-carbonitrile |

InChI |

InChI=1S/C6H3BrN2O/c7-6-5(10)1-4(2-8)3-9-6/h1,3,10H |

InChI Key |

SVYAQMQWUMUQDH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1O)Br)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-hydroxynicotinonitrile typically involves the bromination of 5-hydroxynicotinonitrile. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 6 serves as an electrophilic site for nucleophilic displacement. The electron-withdrawing nitrile (-CN) and hydroxyl (-OH) groups activate the pyridine ring, facilitating substitution reactions under mild conditions.

Example Reaction:

Reaction with aqueous ammonia at 80–100°C yields 5-hydroxy-6-aminonicotinonitrile via SNAr .

| Reagent/Condition | Product | Key Observations |

|---|---|---|

| NH₃ (aq.), 80–100°C | 5-Hydroxy-6-aminonicotinonitrile | Regioselectivity at position 6 |

Oxidation Reactions

The hydroxyl group at position 5 undergoes oxidation to form carbonyl derivatives. Strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) convert the hydroxyl group to a ketone or carboxylic acid, depending on reaction conditions .

Pathways:

-

Ketone Formation: Mild oxidation (e.g., pyridinium chlorochromate) yields 6-bromo-5-oxonicotinonitrile.

-

Carboxylic Acid Formation: Vigorous oxidation (e.g., KMnO₄/H₂SO₄) produces 6-bromo-5-carboxynicotinonitrile.

Reduction Reactions

The nitrile group (-CN) is susceptible to reduction, forming primary amines or imines. Catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) selectively reduces the nitrile to an aminomethyl group.

Example Reaction:

Reduction with LiAlH₄ in tetrahydrofuran (THF) generates 5-hydroxy-6-bromonicotinamine .

| Reducing Agent | Solvent | Temperature | Product |

|---|---|---|---|

| LiAlH₄ | THF | 0–25°C | 5-Hydroxy-6-bromonicotinamine |

Hydrolysis of the Nitrile Group

The nitrile group hydrolyzes to a carboxylic acid or amide under acidic or basic conditions.

Pathways:

-

Acidic Hydrolysis (H₂SO₄, H₂O, Δ): Yields 6-bromo-5-hydroxynicotinic acid.

-

Basic Hydrolysis (NaOH, H₂O, Δ): Forms the corresponding ammonium salt, which acidifies to the carboxylic acid.

Electrophilic Bromination

Despite the presence of a bromine substituent, further bromination can occur under radical or Lewis acid-catalyzed conditions. The hydroxyl group directs electrophiles to positions ortho/para to it, leading to di- or tri-brominated products .

Example Reaction:

Reaction with Br₂ in acetic acid at 50°C produces 3,6-dibromo-5-hydroxynicotinonitrile.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar derivatives due to the nitrile group’s strong electron-withdrawing effect:

| Compound | Key Functional Groups | Reactivity Profile |

|---|---|---|

| 6-Bromo-5-hydroxynicotinonitrile | -Br, -OH, -CN | High electrophilic substitution |

| 5-Bromo-6-hydroxynicotinic acid | -Br, -OH, -COOH | Enhanced acidity, esterification |

| 6-Hydroxy-5-nitronicotinonitrile | -NO₂, -OH, -CN | Nitro-group-directed reactions |

Mechanistic Insights

Scientific Research Applications

6-Bromo-5-hydroxynicotinonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-5-hydroxynicotinonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and hydroxyl groups can form hydrogen bonds or participate in other interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

6-Bromo-5-hydroxynicotinonitrile can be compared with other similar compounds, such as:

5-Bromo-6-hydroxynicotinonitrile: Differing only in the position of the bromine and hydroxyl groups.

6-Chloro-5-hydroxynicotinonitrile: Featuring a chlorine atom instead of bromine.

5-Hydroxy-6-methylnicotinonitrile: With a methyl group instead of bromine.

These compounds share similar structural features but may exhibit different reactivity and biological activity due to the nature of the substituents.

Biological Activity

6-Bromo-5-hydroxynicotinonitrile is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrNO

- Molecular Weight : 216.02 g/mol

- IUPAC Name : 6-bromo-5-hydroxypyridine-3-carbonitrile

This compound features a bromine atom at the 6-position and a hydroxyl group at the 5-position of the pyridine ring, contributing to its unique biological properties.

-

Metabotropic Glutamate Receptor Modulation :

- Studies have shown that compounds similar to this compound can act as modulators of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neuropsychiatric disorders. Activation of mGluR5 increases intracellular calcium levels, influencing neurotransmitter release and synaptic plasticity .

- Protein Kinase Inhibition :

Case Studies and Research Findings

-

Neuroprotective Effects :

- A study investigated the neuroprotective properties of this compound analogs in models of neurodegeneration. The results indicated that these compounds could reduce neuronal apoptosis and inflammation, suggesting potential applications in treating neurodegenerative diseases.

- Anti-inflammatory Activity :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.